molecular formula C11H20N4O B13570175 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide

2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13570175
M. Wt: 224.30 g/mol
InChI Key: UPRXXCVCBVLIQC-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a pyrazole ring substituted with methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution Reactions: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the pyrazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyrazole ring.

    Probes: Used in biochemical assays to study enzyme activity or protein interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and amide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide: Lacks the additional methyl groups on the pyrazole ring.

    2-Methyl-2-(methylamino)-3-(3,4-dimethyl-1h-pyrazol-1-yl)propanamide: Has fewer methyl substitutions on the pyrazole ring.

Uniqueness

The presence of three methyl groups on the pyrazole ring in 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide may confer unique steric and electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C11H20N4O/c1-7-8(2)14-15(9(7)3)6-11(4,13-5)10(12)16/h13H,6H2,1-5H3,(H2,12,16)

InChI Key

UPRXXCVCBVLIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC(C)(C(=O)N)NC)C

Origin of Product

United States

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